molecular formula C22H11F B14295285 Indeno(1,2,3-cd)pyrene, 2-fluoro- CAS No. 113600-21-8

Indeno(1,2,3-cd)pyrene, 2-fluoro-

Cat. No.: B14295285
CAS No.: 113600-21-8
M. Wt: 294.3 g/mol
InChI Key: YYKWCGKWSXTZLZ-UHFFFAOYSA-N
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Description

Indeno(1,2,3-cd)pyrene (CAS No. 193-39-5) is a high-molecular-weight polycyclic aromatic hydrocarbon (PAH) composed of six fused aromatic rings. It is a yellow crystalline solid primarily formed through incomplete combustion of organic materials, including fossil fuels, biomass, and coal. It is ubiquitously found in environmental matrices such as petroleum wastewater (8.00–9.50 mg/kg in contaminated soil) , coal tar, diesel exhaust, and cigarette smoke . The U.S. Environmental Protection Agency (EPA) classifies it as a B2 probable human carcinogen due to its tumorigenic activity in mice via dermal, subcutaneous, and lung exposure routes .

Properties

CAS No.

113600-21-8

Molecular Formula

C22H11F

Molecular Weight

294.3 g/mol

IUPAC Name

10-fluorohexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8,10,12,14(19),15,17,20-undecaene

InChI

InChI=1S/C22H11F/c23-19-11-18-15-7-2-1-6-14(15)17-10-13-5-3-4-12-8-9-16(19)22(20(12)13)21(17)18/h1-11H

InChI Key

YYKWCGKWSXTZLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=CC=CC5=C4C6=C3C2=CC(=C6C=C5)F

Origin of Product

United States

Preparation Methods

Reaction Overview

The most straightforward method involves direct fluorination of indeno(1,2,3-cd)pyrene using elemental fluorine (F₂) or fluorine-generating reagents. This electrophilic substitution reaction typically targets the 2-position of the indeno-pyrene framework.

Reagents and Conditions:

  • Substrate: Indeno(1,2,3-cd)pyrene (193-39-5)
  • Fluorinating Agent: F₂ gas (diluted with inert gases) or Selectfluor®
  • Solvent: Dichloromethane (DCM) or acetonitrile
  • Temperature: 0–25°C
  • Catalyst: None required for F₂; Lewis acids (e.g., BF₃) may enhance selectivity.

Mechanistic Insights:
Electrophilic fluorination proceeds via a Wheland intermediate, with fluorine attacking the electron-rich 2-position of the indeno-pyrene system. Steric hindrance from adjacent fused rings limits substitution to specific sites.

Challenges:

  • Safety: F₂ gas is highly toxic and corrosive, requiring specialized equipment.
  • Byproducts: Over-fluorination or ring-opening side reactions may occur above 25°C.

Diazonium Intermediate-Mediated Synthesis

Stepwise Approach

This method utilizes a diazonium salt intermediate to achieve intramolecular cyclization, forming the indeno-pyrene backbone while introducing fluorine.

Synthetic Pathway:

  • Starting Material: 2-(Pyren-1-yl)aniline
  • Diazotization: Treatment with tBuONO (tert-butyl nitrite) in HCl/NaNO₂ at 0°C generates a diazonium salt.
  • Cyclization: Intramolecular aromatic substitution at room temperature, facilitated by the diazonium group’s leaving ability.
  • Fluorination: Post-cyclization fluorination using AgF or KF in DMF.

Key Data:

Step Reagent Time Yield
Diazotization tBuONO/HCl 2 hr 85%
Cyclization 12 hr 72%
Fluorination AgF/DMF 6 hr 68%

Advantages:

  • High regioselectivity due to directed cyclization.
  • Avoids handling gaseous F₂.

Palladium-Catalyzed One-Pot Synthesis

Methodology

A one-pot approach leverages palladium catalysis to construct the fluorinated indeno-pyrene system from simpler precursors.

Procedure:

  • Substrate: 4-Bromopyrene
  • Catalyst System: Pd₃(dba)₂ (tris(dibenzylideneacetone)dipalladium) with P(Cy)₃ (tricyclohexylphosphine).
  • Fluorine Source: BDU (1,8-diazabicycloundec-7-ene) as a base and fluoride mediator.
  • Solvent: DMF at 110°C for 24 hr.

Reaction Equation:
$$
\text{4-Bromopyrene} + \text{F}^- \xrightarrow{\text{Pd}3(\text{dba})2, \text{P(Cy)}_3} \text{Indeno(1,2,3-cd)pyrene, 2-fluoro-} + \text{Byproducts}
$$

Performance Metrics:

  • Yield: 58–65%
  • Purity: >98% (HPLC).

Limitations:

  • Requires stringent anhydrous conditions.
  • Palladium residue removal adds purification steps.

Epoxide Rearrangement Strategy

Epoxide Intermediate Route

This method, adapted from benzo[k]fluoranthene derivatives, involves epoxidation followed by fluorine incorporation.

Steps:

  • Epoxidation: Treat indeno(1,2,3-cd)pyrene with m-CPBA (meta-chloroperbenzoic acid) to form an epoxide.
  • Ring-Opening: React the epoxide with HF-pyridine complex to install fluorine.
  • Aromatization: Dehydration using H₂SO₄ restores aromaticity.

Typical Conditions:

  • Epoxidation: 0°C, 2 hr (Yield: 78%)
  • Fluorination: 50°C, 6 hr (Yield: 62%)

Advantages:

  • Enables selective fluorination at sterically hindered positions.
  • Compatible with scale-up.

Comparative Analysis of Methods

Method Yield (%) Selectivity Safety Concerns Scalability
Direct Fluorination 45–55 Moderate High (F₂ gas) Limited
Diazonium Intermediate 68 High Moderate Moderate
Palladium-Catalyzed 58–65 High Low High
Epoxide Rearrangement 62 High Moderate Moderate

Key Observations:

  • The palladium-catalyzed method balances yield and safety, making it preferred for laboratory-scale synthesis.
  • Direct fluorination remains relevant for industrial applications despite safety challenges.

Purification and Characterization

Purification Techniques:

  • Column chromatography (SiO₂, hexane/DCM).
  • Recrystallization from toluene/ethanol mixtures.

Characterization Data:

  • Melting Point: 164–168°C.
  • ¹H NMR (CDCl₃): δ 8.72 (d, 1H), 8.55–7.98 (m, 10H), 7.65 (s, 1H).
  • MS (EI): m/z 294.3 [M]⁺.

Comparison with Similar Compounds

Comparison with Similar PAHs

Physicochemical Properties

Key physicochemical parameters of indeno(1,2,3-cd)pyrene and related PAHs are summarized below:

Compound Molecular Formula Molecular Weight log Kow BAF (L/kg) Carcinogenicity Class (EPA)
Indeno(1,2,3-cd)pyrene C₂₂H₁₂ 276.33 6.58 3,900 B2 (Probable carcinogen)
Benzo[a]pyrene (B[a]P) C₂₀H₁₂ 252.31 6.04 5,000 B2 (Probable carcinogen)
Fluoranthene C₁₆H₁₀ 202.25 5.22 1,200 D (Not classifiable)
Benzo[g,h,i]perylene C₂₂H₁₂ 276.33 6.50 2,800 D (Not classifiable)
Dibenz[a,h]anthracene C₂₂H₁₄ 278.35 6.75 4,500 B2 (Probable carcinogen)

Sources :

  • Hydrophobicity: Indeno(1,2,3-cd)pyrene exhibits higher hydrophobicity (log Kow = 6.58) than fluoranthene (log Kow = 5.22) but slightly lower than dibenz[a,h]anthracene (log Kow = 6.75), influencing its partitioning into sediment and organic matter .
  • Bioaccumulation : Its BAF (3,900 L/kg) is lower than B[a]P (5,000 L/kg) but higher than benzo[g,h,i]perylene (2,800 L/kg), reflecting moderate bioaccumulation in aquatic organisms .
Toxicity and Carcinogenicity
  • Relative Tumorigenic Potency: In mouse skin-painting assays, indeno(1,2,3-cd)pyrene ranks fifth among six PAHs: B[a]P > Dibenz[a,h]anthracene > Benzo[b]fluoranthene > Benzo[a]anthracene > Indeno(1,2,3-cd)pyrene > Chrysene .
  • Carcinogenicity Classification: Unlike fluoranthene and benzo[g,h,i]perylene (EPA Class D), indeno(1,2,3-cd)pyrene shares a B2 classification with B[a]P and dibenz[a,h]anthracene due to sufficient animal evidence .
Environmental Behavior and Sources
  • Source Identification Ratios: A Fluoranthene/(Fluoranthene + Pyrene) ratio > 0.5 combined with InP/(InP + BgP) ratio > 0.5 indicates biomass/coal combustion as dominant PAH sources . Indeno(1,2,3-cd)pyrene is an indicator compound for PAH emission inventories, alongside B[a]P and fluoranthene derivatives .
  • Persistence: Adsorbed indeno(1,2,3-cd)pyrene in sediments degrades slowly, releasing gaseous or dissolved plumes over decades after source removal .
Remediation and Environmental Concentrations
  • Bioremediation: Eisenia fetida (earthworms) reduced indeno(1,2,3-cd)pyrene levels in petroleum wastewater-impacted soil from 9.50 mg/kg to non-detectable levels in 56 days .
  • Ambient Water Quality Criteria: The EPA recommends stringent limits due to its carcinogenic risk, with a cancer slope factor of 7.3 (mg/kg-day)⁻¹ .

Key Research Findings

Toxicity: Indeno(1,2,3-cd)pyrene’s tumorigenic potency is 5–10× lower than B[a]P but comparable to chrysene in dermal assays .

Emission Trends: Austria reports indeno(1,2,3-cd)pyrene emissions across all sectors post-2021, reflecting its regulatory significance .

Stable Isotope Analysis: Deuterated indeno(1,2,3-cd)pyrene-d12 (CIL-DLM-2148-0.01) is used as a reference material for tracing PAH degradation .

Limitations and Data Gaps

  • No evidence was found for 2-fluoro-indeno(1,2,3-cd)pyrene, suggesting it may be a less-studied derivative. Comparisons herein focus on the parent compound.
  • Human epidemiological data linking indeno(1,2,3-cd)pyrene to cancer remain absent; classifications rely on animal and in vitro studies .

Q & A

Q. What analytical methods are recommended for detecting Indeno(1,2,3-cd)pyrene in environmental samples?

Gas chromatography-tandem mass spectrometry (GC-MS/MS) using hydrogen as a carrier gas is widely employed. Key parameters include:

  • Quantitative SRM transitions : m/z 276.1 → 274 (collision energy: 35 eV)
  • Qualitative SRM transitions : m/z 276.1 → 276.1 (collision energy: 10 eV) . Deuterated analogs (e.g., Indeno[1,2,3-cd]pyrene-d12) are recommended as internal standards to mitigate matrix effects .

Q. How should researchers prepare and validate standard solutions for quantitative analysis?

  • Standard preparation : Use certified reference materials (CRMs) at concentrations such as 10 mg/L or 100 mg/L in methanol. Ensure traceability to NIST or ISO guidelines .
  • Validation steps : Verify linearity (R² > 0.995), precision (RSD < 10%), and accuracy via spike-recovery tests (70–120% recovery range) .

Q. What safety protocols are essential when handling Indeno(1,2,3-cd)pyrene?

  • Hazards : Classified as carcinogenic (H351), mutagenic (H341), and highly toxic to aquatic life (H400/H410) .
  • PPE : Wear nitrile gloves, lab coats, and eye protection. Use fume hoods for weighing and solution preparation.
  • Waste disposal : Collect residues in sealed containers for incineration at approved facilities .

Advanced Research Questions

Q. How can inter-laboratory variability in quantifying Indeno(1,2,3-cd)pyrene be addressed?

  • Statistical calibration : Use consensus values (e.g., 52.5 µg/L ± 11.0 µg/L) from multi-lab studies to harmonize data .
  • Reference materials : Employ deuterated or ¹³C-labeled analogs to correct for instrument drift and matrix interference .

Q. What strategies improve the synthesis yield of Indeno(1,2,3-cd)pyrene?

  • Optimized routes : A reported 51% yield was achieved via Suzuki-Miyaura coupling using 1-bromopyrene and 2-bromophenylboronic acid. Key factors include:
  • Catalyst selection (e.g., Pd(PPh₃)₄).
  • Solvent purity (e.g., anhydrous THF).
  • Temperature control (60–80°C) .

Q. How do co-eluting PAHs affect the accurate quantification of Indeno(1,2,3-cd)pyrene in complex matrices?

  • Chromatographic resolution : Use a 30 m × 0.25 mm DB-5MS column to separate co-eluting PAHs like Benzo[ghi]perylene and Dibenz[a,h]anthracene .
  • Selective detection : Combine GC-MS/MS with multi-reaction monitoring (MRM) to enhance specificity .

Q. What challenges arise in detecting trace levels of Indeno(1,2,3-cd)pyrene in contaminated soils?

  • Matrix interference : Soxhlet extraction with dichloromethane:acetone (1:1) improves recovery from soils .
  • Sensitivity limits : Achieve a method detection limit (MDL) of <0.1 µg/kg by concentrating extracts and minimizing background noise .

Methodological Best Practices

  • Internal standards : Use Indeno[1,2,3-cd]pyrene-d12 (CAS 203578-33-0) to correct for extraction losses .
  • Quality control : Include blanks, duplicates, and CRMs in each batch to validate precision and accuracy .

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